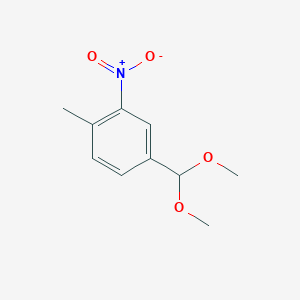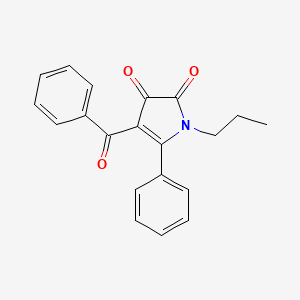
N-acetyl-N-methyl-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N-methyl-3-oxobutanamide is an organic compound with the molecular formula C7H11NO3. It is a derivative of acetoacetamide and is characterized by the presence of an acetyl group and a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-N-methyl-3-oxobutanamide can be synthesized through the reaction of diketene with methylamine. The reaction typically involves the following steps:
Reaction Setup: Methylamine is dissolved in a suitable solvent, such as water or an organic solvent.
Addition of Diketene: Diketene is slowly added to the methylamine solution while maintaining the temperature between 0-2°C.
Reaction Progress: The reaction mixture is stirred for a specific period, usually around 30 minutes, to ensure complete reaction.
Isolation: The product is isolated by distillation under reduced pressure to obtain this compound
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-Scale Reaction: Methylamine and diketene are reacted in large reactors with precise temperature control.
Purification: The crude product is purified using techniques such as distillation or crystallization to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions: N-acetyl-N-methyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides
Major Products:
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Compounds with new functional groups replacing the acetyl group
Scientific Research Applications
N-acetyl-N-methyl-3-oxobutanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: this compound is utilized in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of N-acetyl-N-methyl-3-oxobutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- N-methyl-3-oxobutanamide
- N-acetyl-3-oxobutanamide
- N-methylacetoacetamide
Comparison: N-acetyl-N-methyl-3-oxobutanamide is unique due to the presence of both an acetyl and a methyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the dual substitution can enhance its reactivity and specificity in certain reactions .
Properties
CAS No. |
61334-44-9 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
N-acetyl-N-methyl-3-oxobutanamide |
InChI |
InChI=1S/C7H11NO3/c1-5(9)4-7(11)8(3)6(2)10/h4H2,1-3H3 |
InChI Key |
VQCWQFNHGPTTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Pyran, tetrahydro-2-[2-(2-methyloxiranyl)ethoxy]-](/img/structure/B14575696.png)
![Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate](/img/structure/B14575698.png)

![2-Thiabicyclo[3.2.2]nona-3,6,8-triene](/img/structure/B14575710.png)
![1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-](/img/structure/B14575713.png)
![1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14575718.png)
![2-[2-(Dimethylamino)ethylidene]cholestan-3-one](/img/structure/B14575728.png)


![1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]hexan-1-one](/img/structure/B14575741.png)
![2-[(Butylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14575749.png)

